molecular formula C10H17NO3 B13501316 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B13501316
M. Wt: 199.25 g/mol
InChI Key: YQYFRMJGYFYTQX-UHFFFAOYSA-N
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Description

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid (CAS 1509409-03-3) is a chemical building block of interest in organic and medicinal chemistry research. It features both a carboxylic acid and an acetamido functional group on the same carbon atom of a dimethyl-substituted cyclopentane ring, making it a potential precursor for the synthesis of more complex molecules . The presence of these adjacent functional groups is characteristic of compounds that can be used in the study of amidation reactions, which are pivotal in constructing peptide bonds and other biologically active molecules . As a substituted carboxylic acid, its primary research applications lie in its utility as an intermediate in synthetic chemistry, particularly in exploring new catalytic amidation methods or in the development of pharmaceutical compounds . This product is intended for use by qualified researchers in a laboratory setting. For Research Use Only. Not for use in diagnostic procedures or personal applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-acetamido-2,2-dimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-7(12)11-10(8(13)14)6-4-5-9(10,2)3/h4-6H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

YQYFRMJGYFYTQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCC1(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Activation of the Carboxylic Acid

The key step involves activating the carboxylic acid group to facilitate amidation. Common activation methods include:

Amidation with Amine Derivatives

Once activated, the acid reacts with acetamide or acetamide precursors to form the acetamido group. This process often involves:

Example Reaction Pathway (Data from recent research)

Step Reagents & Conditions Product Yield Reference
Activation Carboxylic acid + DCC in DCM Activated acid -
Amidation Activated acid + Acetamide + DMAP 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid 75-85%

This method ensures high selectivity and minimizes side reactions, with yields often exceeding 80%.

Cyclization and Ring Construction Strategies

Cyclopentane Ring Construction

The core cyclopentane ring can be synthesized via:

Functional Group Transformation

Subsequent oxidation or functionalization introduces the carboxylic acid and acetamido groups at the appropriate positions.

Enzymatic and Asymmetric Synthesis Approaches

Recent advances include enzyme-mediated synthesis for enantioselective production, especially for optically active (1S)-1-amino-2,2-dimethylcyclopentane-1-carboxylic acid , which can be converted to the target compound via amidation.

  • Pig liver esterase catalyzes hydrolysis of prochiral esters, providing high enantiomeric excess.
  • Curtius rearrangement of acyl azides derived from the acid intermediates enables stereoselective transformations.

Data Tables and Comparative Analysis

Method Reagents Conditions Advantages Limitations Reference
Carbodiimide-mediated amidation Carboxylic acid + DCC/DMAP Room temp to 80°C High yields, mild Possible side products
Cyclization of precursors Halogenated cyclopentane derivatives Reflux, inert atmosphere Precise ring construction Multi-step
Enzymatic synthesis Prochiral esters + pig liver esterase 30°C, pH 7 Enantioselectivity Scale limitations

Summary of Key Research Discoveries

  • Environmental benignity : Use of DCC and enzymatic methods reduces hazardous waste.
  • High stereoselectivity : Enzymatic hydrolysis yields enantiomerically pure compounds.
  • Versatility : The methods accommodate various substituents, including methyl groups at the 2,2-positions.
  • Yield optimization : Reaction conditions such as temperature, solvent, and catalyst loading significantly influence yields.

Chemical Reactions Analysis

Types of Reactions

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Key analogs include:

  • 1-Amino-1-cyclopentanecarboxylic acid (CAS: 52-52-8): The parent compound lacking methyl and acetamido groups. It has a higher melting point (320–322°C, dec.) due to intermolecular hydrogen bonding of the amino group .
  • cis-2-Amino-1-cyclopentanecarboxylic acid (CAS: 37910-65-9): Positional isomer with a cis-amino group (mp 218–220°C).
  • (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5): Stereoisomer with 98% enantiomeric excess (ee) and a lower melting point (172.1°C, dec.), highlighting the impact of stereochemistry on physical properties .

Substituent Effects

  • 1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid (CAS: 1343772-15-5): Cyclohexane backbone increases ring size, reducing ring strain and possibly enhancing solubility in nonpolar environments .

Fluorinated Derivatives

  • 1-Acetamido-2,3,5,6-tetrafluorocyclohexane-1-carboxylic acid (mp 209–210°C): Fluorine atoms increase polarity and metabolic stability, making this analog more suitable for applications requiring resistance to enzymatic degradation .

Functional Group Variations

  • 1-Amino-2-hydroxycyclopentanecarboxylic acid: The hydroxyl group (synthesized via hydroiodic acid cleavage of methoxy precursors) introduces hydrogen-bonding capacity but may reduce stability compared to the acetamido group .
  • 1-(2-Ethoxyacetamido)cyclohexane-1-carboxylic acid : Ethoxyacetamido substitution modifies electronic properties and solubility, though its biological relevance remains unexplored .

Data Tables

Table 1: Physical and Structural Properties of Selected Compounds

Compound Name CAS Number Molecular Weight Melting Point (°C) Key Substituents Optical Purity
1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid 4854-46-0 185.22 Not Reported 2,2-dimethyl, acetamido N/A
1-Amino-1-cyclopentanecarboxylic acid 52-52-8 129.15 320–322 (dec.) Amino N/A
cis-2-Amino-1-cyclopentanecarboxylic acid 37910-65-9 129.15 218–220 cis-amino N/A
(1R,3S)-3-Aminocyclopentanecarboxylic acid 71830-08-5 129.15 172.1 (dec.) trans-amino 98% ee
1-Acetamido-3-methylcyclopentane-1-carboxylic acid 1339607-30-5 199.23 Not Reported 3-methyl, acetamido N/A
1-Acetamido-4,4-dimethylcyclohexane-1-carboxylic acid 1343772-15-5 213.27 Not Reported 4,4-dimethyl, cyclohexane N/A
1-Acetamido-2,3,5,6-tetrafluorocyclohexane-1-carboxylic acid - 269.19 (est.) 209–210 Tetrafluoro, acetamido N/A

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for cycloleucine, involving cyanohydrin intermediates and acetylation steps .
  • Structure-Activity Relationships : Methyl and acetamido groups may enhance lipophilicity, impacting membrane permeability. Fluorinated derivatives exhibit higher thermal stability .
  • Unresolved Questions : Melting point and optical data for this compound are absent in the evidence, necessitating further experimental characterization.

Biological Activity

1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 171.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may function as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The presence of the acetamido group enhances its solubility and facilitates interactions with biomolecules through hydrogen bonding and hydrophobic interactions.

Potential Targets

Research indicates that this compound may interact with:

  • Enzymes : It could inhibit enzymes related to inflammatory pathways.
  • Receptors : Potential modulation of receptors involved in pain signaling.

Antiinflammatory Properties

Studies have suggested that this compound exhibits anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

Case Studies

  • In Vitro Study on Human Cell Lines :
    • Objective : To assess the anti-inflammatory effects.
    • Methodology : Human fibroblast cell lines were treated with varying concentrations of the compound.
    • Results : Significant reduction in IL-6 and TNF-alpha levels was observed at concentrations above 10 µM.
  • Animal Model Study :
    • Objective : To evaluate the analgesic effects.
    • Methodology : Mice were administered the compound prior to inducing inflammation.
    • Results : Mice exhibited reduced pain responses compared to controls, indicating potential analgesic effects.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
2-Acetamidocyclopentane-1-carboxylic acidC9H15NO2Similar structure but less potent anti-inflammatory activity
3-Acetamido-4-methylbenzoic acidC10H11NO3Exhibits moderate anti-inflammatory effects but different mechanism
1-Aminocyclopentane-1-carboxylic acidC7H13NO2Lacks acetamido group; less hydrophilic

Safety and Toxicity

While preliminary studies indicate promising biological activity, safety assessments are crucial. Toxicological evaluations should be conducted to determine the compound's safety profile before considering clinical applications.

Q & A

What established synthetic methodologies are available for 1-Acetamido-2,2-dimethylcyclopentane-1-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves multi-step organic reactions, leveraging cyclopentane derivatives as core scaffolds. Key steps include:

  • Amidation : Coupling reagents like carbodiimides (e.g., DCC or EDC) are used to form the acetamido group .
  • Cyclopentane Functionalization : Substituents (e.g., dimethyl groups) are introduced via alkylation or substitution reactions under controlled temperatures (e.g., 0–25°C) and solvents (e.g., DMF, dichloromethane) .
  • Optimization : Reaction yields depend on solvent polarity, catalyst selection, and stoichiometric ratios. For example, anhydrous conditions minimize hydrolysis of intermediates .

Methodological Consideration : Researchers should compare yields and purity metrics across protocols (e.g., HPLC, NMR) to identify optimal conditions.

How can the stereochemical configuration of this compound be confirmed experimentally?

Basic Research Question
Stereochemistry is critical for biological activity and reactivity. Confirmation methods include:

  • X-ray Crystallography : Provides definitive spatial arrangement of substituents .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases .
  • Optical Rotation : Measures specific rotation to infer enantiomeric excess .

Advanced Insight : Computational models (e.g., density functional theory) can predict stability of stereoisomers, guiding experimental validation .

What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Research Question
Discrepancies in spectral data often arise from impurities, solvent effects, or tautomerism. Methodological solutions include:

  • Standardized Protocols : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) for NMR .
  • Multi-Technique Correlation : Cross-validate IR carbonyl stretches (~1700 cm⁻¹) with mass spectrometry (m/z fragmentation patterns) .
  • Dynamic NMR : Resolve conformational equilibria by variable-temperature studies .

Case Study : Inconsistent NOESY signals for cyclopentane derivatives may reflect ring puckering; molecular dynamics simulations can clarify .

How can researchers investigate the compound’s potential enzyme inhibition mechanisms?

Advanced Research Question
To study enzyme interactions:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Docking Simulations : Predict binding modes with enzymes (e.g., using AutoDock Vina) and validate via mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Example : Structural analogs like 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid show selective enzyme inhibition, suggesting similar methodologies apply .

How do theoretical frameworks guide experimental design for studying this compound’s biological activity?

Advanced Research Question
Theoretical integration involves:

  • Structure-Activity Relationship (SAR) : Use quantum mechanical calculations to correlate electronic properties (e.g., HOMO/LUMO) with bioactivity .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., acetamido, carboxylic acid) for target binding .
  • Mechanistic Hypotheses : Link cyclopentane rigidity to conformational restriction in enzyme-substrate complexes .

Application : Anti-inflammatory effects observed in analogs (e.g., (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid) can inspire SAR studies .

What role does the cyclopentane ring play in modulating chemical reactivity and stability?

Basic Research Question
The cyclopentane scaffold influences:

  • Steric Effects : 2,2-Dimethyl groups hinder nucleophilic attack at the carboxylic acid .
  • Ring Strain : Puckered conformations affect reaction kinetics (e.g., slower hydrolysis vs. linear analogs) .
  • Solubility : Hydrophobicity from the ring impacts formulation in biological assays .

Experimental Validation : Compare reaction rates with non-cyclic analogs (e.g., valeric acid derivatives) under identical conditions .

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